Pomalidomide-5-C9-NH2 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

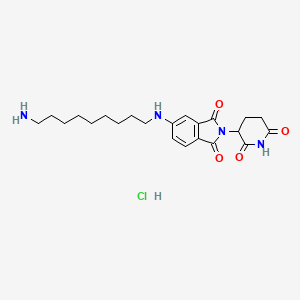

C22H31ClN4O4 |

|---|---|

分子量 |

451.0 g/mol |

IUPAC 名称 |

5-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C22H30N4O4.ClH/c23-12-6-4-2-1-3-5-7-13-24-15-8-9-16-17(14-15)22(30)26(21(16)29)18-10-11-19(27)25-20(18)28;/h8-9,14,18,24H,1-7,10-13,23H2,(H,25,27,28);1H |

InChI 键 |

ZBVVNKGSJSMFOZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCN.Cl |

产品来源 |

United States |

Foundational & Exploratory

Pomalidomide-5-C9-NH2 Hydrochloride: An In-depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pomalidomide-5-C9-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This document details the core mechanism of action of pomalidomide-based PROTACs, provides detailed experimental protocols for their synthesis and evaluation, and presents quantitative data from representative studies to guide researchers in this field.

Core Mechanism of Action: Hijacking the Cereblon E3 Ligase

This compound is a derivative of pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), functionalized with a 9-carbon linker terminating in a primary amine. The core function of the pomalidomide moiety is to act as a molecular recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

When incorporated into a PROTAC, this compound serves as the E3 ligase-recruiting ligand. The other end of the PROTAC contains a ligand that specifically binds to a target protein of interest (POI). The linker, in this case, a C9 alkyl chain, connects these two binding moieties.

The mechanism of action of a pomalidomide-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

Caption: Signaling pathway of pomalidomide-based PROTAC-mediated protein degradation.

Quantitative Data for Pomalidomide-Based PROTACs

| Target Protein | Cell Line | DC50 | Dmax (%) | Reference |

| HDAC8 | K562 | 147 nM | 93 | [3] |

| EGFR | A549 | 32.9 nM | 96 | [4] |

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for the synthesis of a PROTAC by forming an amide bond between the primary amine of this compound and a carboxylic acid on the target protein ligand.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid functional group

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758) and methanol)

Procedure:

-

In a round-bottom flask, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the activated target ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., methanol (B129727) in dichloromethane) to yield the final PROTAC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for the synthesis of a PROTAC using this compound.

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the procedure to quantify the degradation of a target protein in response to treatment with a pomalidomide-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli buffer, and heat the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.

-

Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein

-

PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration that causes significant degradation (e.g., 5-10 times the DC50). In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysates with the primary antibody against the target protein to form an antibody-protein complex.

-

Add Protein A/G magnetic beads to pull down the complex.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and perform a Western blot using a primary antibody against ubiquitin to detect the ubiquitinated target protein. A stronger ubiquitin signal in the PROTAC and proteasome inhibitor co-treated sample compared to the PROTAC-only treated sample indicates that the degradation is ubiquitin-dependent.

Conclusion

This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its ability to recruit the CRBN E3 ligase provides a powerful mechanism for inducing the degradation of a wide range of target proteins. The protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based degraders for various therapeutic applications. As the field of targeted protein degradation continues to expand, the rational design and application of well-defined building blocks like this compound will be crucial for advancing this promising therapeutic modality.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pomalidomide-5-C9-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pomalidomide-5-C9-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the immunomodulatory drug pomalidomide (B1683931), this compound functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The integrated C9 (nonane) amino linker offers a versatile conjugation point for the attachment of target protein ligands, facilitating the synthesis of heterobifunctional degraders. This guide details the mechanism of action, provides a comprehensive summary of relevant quantitative data, outlines detailed experimental protocols for PROTAC synthesis and evaluation, and visualizes the key cellular pathways and experimental workflows involved in its application.

Introduction: Hijacking the Ubiquitin-Proteasome System

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. PROTACs are at the forefront of this technology. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as a potent E3 ligase ligand. It is a derivative of pomalidomide, which is known to bind with high affinity to Cereblon (CRBN), the substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. The "-5-C9-NH2" designation specifies that a 9-carbon alkyl chain with a terminal primary amine is attached at the 5-position of the pomalidomide isoindolinone core. This primary amine serves as a crucial chemical handle for conjugation to a POI ligand, typically via a stable amide bond. By recruiting the CRL4^CRBN^ complex, PROTACs synthesized from this building block can induce the polyubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action: The PROTAC-Induced Ternary Complex

The primary function of a PROTAC synthesized using Pomalidomide-5-C9-NH2 is to induce the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ligase. This induced proximity positions the target protein for ubiquitination, a post-translational modification that marks it for degradation by the 26S proteasome.

The key steps are as follows:

-

Binding: The PROTAC molecule simultaneously binds to the POI and to CRBN.

-

Ternary Complex Formation: This dual binding brings the POI and the CRL4^CRBN^ E3 ligase complex into close proximity.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another catalytic cycle.

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation via the CRL4-CRBN E3 ligase complex.

Data Presentation: The Impact of Linker Composition

The efficacy of a PROTAC is critically dependent on the length and composition of the linker. The linker must be long enough to span the distance between the POI and CRBN without inducing steric hindrance, yet optimal geometry is required to facilitate a productive ternary complex for efficient ubiquitination. While specific data for PROTACs utilizing the Pomalidomide-5-C9-NH2 linker is distributed across proprietary and public research, the following tables summarize representative data for CRBN-based PROTACs with similar alkyl and PEG linkers, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Quantitative Degradation Data for CRBN-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| Degrader 1 | PEG | 10 | 40.0 | >95 | Ramos |

| Degrader 2 | Alkyl Chain | 12 | 8.0 | ~90 | Mino |

| Degrader 3 | PEG | 13 | 4.9 | >95 | Ramos |

| Degrader 4 | Alkyl/Ether | 15 | 3.0 | >95 | MOLM-14 |

| Degrader 5 | PEG | 16 | 1.2 | >95 | Ramos |

Data synthesized from published literature. The C9 alkyl linker of Pomalidomide-5-C9-NH2 falls within a range that has proven effective for various targets, suggesting it is well-suited for initial PROTAC design.

Table 2: Quantitative Degradation Data for CRBN-Based PROTACs Targeting Other Kinases

| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| HDAC8 | Alkyl/Amide | 147 | 93 | A549 |

| METTL3 | Alkyl Chain | 440 | 80 | MV4-11 |

| TBK1 | Alkyl/Ether | 3 | 96 | 293T |

| EGFR | Alkyl/Amide | 32.9 | 96 | A549 |

This table demonstrates the broad applicability of pomalidomide-based degraders and the typical range of potencies achieved.

Experimental Protocols

Synthesis of Pomalidomide-Linker-Amine Derivatives

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 4.1.1: General Synthesis of Pomalidomide-Alkyl-Amine

-

Starting Materials: 4-Fluorothalidomide, Boc-1,9-diaminononane, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Setup: To a solution of 4-Fluorothalidomide (1.0 eq) in anhydrous DMSO, add Boc-1,9-diaminononane (1.2 eq) and DIPEA (3.0 eq).

-

Reaction Conditions: Stir the mixture at 90 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-protected Pomalidomide-5-C9-NH2.

-

Deprotection: Dissolve the purified product in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as the final product. Confirm structure and purity via 1H NMR and HRMS.

PROTAC Synthesis via Amide Coupling

The terminal amine of Pomalidomide-5-C9-NH2 is readily coupled to a carboxylic acid on a POI ligand or a linker extension.

Protocol 4.2.1: Amide Bond Formation

-

Starting Materials: POI Ligand-COOH (1.0 eq), this compound (1.1 eq), a peptide coupling reagent such as HATU (1.2 eq), a base such as DIPEA (3.0 eq), and an anhydrous solvent like DMF.

-

Activation: In a flask under nitrogen, dissolve the POI Ligand-COOH in anhydrous DMF. Add HATU and DIPEA and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add this compound to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

Evaluation of Protein Degradation by Western Blot

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol 4.3.1: Western Blot for PROTAC-Induced Degradation

-

Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

-

Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.

Western Blot Experimental Workflow

Caption: Workflow for determining PROTAC-induced protein degradation via Western Blot.

Conclusion

This compound is a valuable and widely used reagent in the field of targeted protein degradation. Its high affinity for the E3 ligase CRBN, combined with a linker of synthetically tractable length and functionality, makes it an ideal starting point for the development of novel PROTACs against a wide array of therapeutic targets. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, evaluate, and optimize pomalidomide-based degraders, thereby accelerating the discovery of new medicines.

A Technical Guide to Pomalidomide-5-C9-NH2 Hydrochloride in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pomalidomide-5-C9-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its mechanism of action, role in PROTAC synthesis, and the key experimental protocols used for the evaluation of the resulting protein degraders.

Introduction: The Role of Pomalidomide (B1683931) in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

Pomalidomide is a potent derivative of thalidomide (B1683933), widely recognized for its function as a molecular glue that binds to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a specific target protein, inducing its polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] This approach transforms traditional small-molecule inhibitors into highly efficient, event-driven catalysts for protein elimination.

This compound is a specialized chemical tool designed to streamline the synthesis of pomalidomide-based PROTACs.[3][4] It consists of the core pomalidomide structure, which provides the CRBN-binding function, attached to a 9-carbon (C9) aliphatic chain linker that terminates in a primary amine (-NH2).[4][5] This terminal amine serves as a versatile reactive handle for conjugation to a linker-equipped target protein ligand, typically via an amide bond formation.[5] The hydrochloride salt form generally enhances the compound's solubility and stability for easier handling in synthetic protocols.

Mechanism of Action

The fundamental role of the pomalidomide moiety within a PROTAC is to engage the CRBN E3 ligase. The PROTAC then acts as a bridge, bringing the target protein into close proximity with CRBN, forming a crucial ternary complex (Target Protein—PROTAC—CRBN). This induced proximity enables the E3 ligase to transfer ubiquitin proteins from an E2-conjugating enzyme onto lysine (B10760008) residues of the target protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome, after which the PROTAC is released and can engage another target protein molecule.[1][2][6]

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by several factors, including the binding affinity of its ligands for their respective proteins and the stability of the resulting ternary complex. While binding data for the specific this compound conjugate is not widely published, its function relies on the well-characterized interaction of its parent molecule, pomalidomide, with CRBN.[7]

Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |

| Pomalidomide | ~157 nM | 1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay | [7][8] |

| Lenalidomide | ~178 nM | ~2 µM | Competitive Binding Assay | [8][9] |

| Thalidomide | ~250 nM | - | Isothermal Titration Calorimetry | [8] |

Kd (Dissociation Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity, where lower values indicate stronger binding.

Table 2: Degradation Potency of Example Pomalidomide-Based PROTACs

The ultimate measure of a PROTAC's success is its ability to induce the degradation of its target. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

| PROTAC Compound | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |

| ZQ-23 | HDAC8 | 147 nM | 93% | - | [10] |

| Compound 16 | EGFRWT | <100 nM | 96% (at 72h) | A549 | [11] |

| THAL-SNS-032 | CDK9 | <100 nM | - | MCF7, T47D, BT474 | [12] |

| TD9 | Tyrosinase | ~50 µM | 61% | - | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. Below are representative protocols for key stages of development.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for conjugating this compound to a POI ligand that has a linker terminating in a carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

POI-linker-COOH (1.0-1.2 eq)

-

Peptide coupling agent (e.g., HATU, HBTU) (1.2-1.5 eq)

-

Non-nucleophilic base (e.g., DIPEA, TEA) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a dry reaction flask under an inert atmosphere, dissolve the POI-linker-COOH (1.0 eq) and the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Addition of Base: Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

-

Addition of Pomalidomide Moiety: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress using LC-MS or TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This is the primary cellular assay to confirm PROTAC-induced protein degradation and to determine DC50 and Dmax values.[6][14]

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE and Western Blot equipment

Procedure:

-

Cell Plating: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, 18, or 24 hours). Include a vehicle-only control.[14]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, boil, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection and Analysis: Wash the membrane again and apply the chemiluminescent substrate.[6] Image the blot using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[6]

Visualized Workflows and Relationships

Visualizing the experimental process and the relationships between components is essential for planning and execution in PROTAC development.

Caption: A typical workflow for the discovery and validation of a novel PROTAC.

Caption: General reaction scheme for PROTAC synthesis via amide coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. chemdict.com [chemdict.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sites.dundee.ac.uk [sites.dundee.ac.uk]

- 14. benchchem.com [benchchem.com]

Pomalidomide-5-C9-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-5-C9-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its structure, properties, and its application in targeted protein degradation, with a focus on its role as a Cereblon (CRBN) E3 ubiquitin ligase ligand.

Core Structure and Properties

This compound is a synthetic derivative of pomalidomide (B1683931), featuring a nine-carbon aliphatic linker terminating in an amino group. This modification allows for its conjugation to a ligand that targets a specific protein of interest, forming a heterobifunctional PROTAC. The primary function of the pomalidomide moiety is to recruit the CRBN E3 ubiquitin ligase.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₁ClN₄O₄ |

| Molecular Weight | 450.96 g/mol |

| CAS Number | 2925306-22-3 |

| SMILES | Cl.O=C1NC(=O)C(N2C(=O)C3=CC=C(C=C3C2=O)NCCCCCCCCCN)CC1 |

| Appearance | Solid |

| Storage Temperature | -20°C |

Mechanism of Action: Targeted Protein Degradation

This compound, as a component of a PROTAC, facilitates the degradation of a target protein through the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The parent compound, pomalidomide, binds to CRBN with a high affinity, with a reported dissociation constant (Kd) of approximately 157 nM. This strong interaction is crucial for the efficacy of PROTACs that utilize this E3 ligase ligand.

Synthesis and Experimental Protocols

Representative Synthesis Protocol

A potential synthesis involves the nucleophilic aromatic substitution (SNAr) of a protected 9-aminononylamine with 4-fluorothalidomide, followed by deprotection.

Materials:

-

4-Fluorothalidomide

-

N-Boc-1,9-nonanediamine

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Coupling Reaction. To a solution of 4-fluorothalidomide and N-Boc-1,9-nonanediamine in DMSO, add DIPEA. Heat the reaction mixture and monitor by TLC or LC-MS until completion.

-

Step 2: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Step 3: Deprotection. Dissolve the purified Boc-protected intermediate in DCM and add TFA. Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Step 4: Final Product Isolation. Once the deprotection is complete, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by an appropriate method, such as precipitation or chromatography, to yield this compound.

PROTAC Synthesis using this compound

This compound can be conjugated to a carboxylic acid-functionalized target protein ligand via standard amide bond formation.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid handle

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Step 1: Activation. Dissolve the target protein ligand in DMF. Add HATU and DIPEA and stir for a few minutes to activate the carboxylic acid.

-

Step 2: Coupling. Add a solution of this compound in DMF to the activated ligand solution.

-

Step 3: Reaction and Purification. Stir the reaction mixture at room temperature until completion, as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.

Application in Targeted Degradation of Bruton's Tyrosine Kinase (BTK)

A significant application of pomalidomide-based PROTACs is the targeted degradation of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. Overactivity of BTK is implicated in various B-cell malignancies. PROTACs utilizing a BTK inhibitor as the target ligand and a pomalidomide derivative, such as Pomalidomide-5-C9-NH2, as the E3 ligase ligand have been shown to effectively induce the degradation of BTK.

Signaling Pathway

The degradation of BTK by a pomalidomide-based PROTAC disrupts the B-cell receptor signaling cascade, which can lead to apoptosis of malignant B-cells.

Table 2: Representative Biological Data for a BTK-Targeting PROTAC

| Parameter | Description | Representative Value |

| DC₅₀ | Concentration for 50% degradation of the target protein. | Varies depending on the specific PROTAC and cell line (typically in the nanomolar range). |

| Binding Affinity (to BTK) | Dissociation constant (Kd) of the PROTAC for the target protein. | Varies based on the BTK inhibitor used. |

| Binding Affinity (to CRBN) | Dissociation constant (Kd) of the PROTAC for the E3 ligase. | Expected to be in the nanomolar range, similar to pomalidomide. |

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the CRBN E3 ubiquitin ligase makes it a cornerstone in the design of novel therapeutics aimed at the targeted degradation of disease-causing proteins. Further research into the synthesis and application of PROTACs incorporating this and similar building blocks holds significant promise for the future of medicine.

Pomalidomide-5-C9-NH2 Hydrochloride: An In-Depth Technical Guide for CRBN E3 Ligase Ligand-Directed Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-5-C9-NH2 hydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide (B1683931), it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a resource for researchers and drug development professionals engaged in the design and evaluation of novel protein degraders.

This compound incorporates the core pomalidomide structure, which binds to CRBN, and features a C9 alkyl amine linker at the 5-position of the isoindolinone core. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| Synonyms | Pomalidomide-C9-NH2 hydrochloride |

| CAS Number | 2305936-77-8[1][2] |

| Molecular Formula | C₂₂H₃₁ClN₄O₄[3] |

| Molecular Weight | 450.96 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C[3] |

Mechanism of Action: Harnessing the Ubiquitin-Proteasome System

Pomalidomide-based PROTACs function by hijacking the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein of interest. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

References

An In-Depth Technical Guide to Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present key quantitative data, detail experimental protocols, and discuss strategies to mitigate off-target effects.

Introduction to Pomalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] Pomalidomide-based PROTACs are a significant class of these degraders, leveraging the well-characterized binding of pomalidomide (B1683931) to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]

Pomalidomide, a third-generation immunomodulatory drug (IMiD), functions as a molecular glue, binding to CRBN, which is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[4][5][6] This binding event alters the substrate specificity of the complex.[4] In the context of PROTACs, a pomalidomide moiety is chemically linked to a ligand that binds to a specific POI. This tripartite structure brings the POI into close proximity with the CRBN E3 ligase, facilitating the transfer of ubiquitin to the POI.[1][2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]

The modular nature of PROTACs, consisting of a POI ligand, a linker, and an E3 ligase ligand, allows for the rational design and optimization of degraders for a wide array of protein targets implicated in various diseases, particularly cancer.[1][8][9]

Mechanism of Action and Signaling Pathways

The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity is the crucial step that leads to the ubiquitination and subsequent degradation of the target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cereblon - Wikipedia [en.wikipedia.org]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Protein Degradation: An In-depth Technical Guide to the Linker in Pomalidomide-5-C9-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the linker component within Pomalidomide-5-C9-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As the bridge connecting the E3 ligase recruiter to the target protein ligand, the linker's architecture is paramount to the efficacy and selectivity of the resulting heterobifunctional degrader. This document delves into the synthesis, mechanism of action, and experimental evaluation of PROTACs incorporating this specific linker, offering a valuable resource for researchers in the field of targeted protein degradation.

Core Concepts: The Role of the Pomalidomide-5-C9-NH2 Linker

This compound is a derivative of pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule is functionalized with a 9-carbon alkyl linker terminating in a primary amine hydrochloride salt. This terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a PROTAC.

The C9 alkyl linker is not merely a passive spacer. Its length, flexibility, and chemical nature are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase. This ternary complex is the essential intermediate that facilitates the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome.

Key characteristics of the C9 alkyl linker include:

-

Length and Flexibility: The 9-carbon chain provides significant reach and conformational flexibility, which can be advantageous in spanning the distance between the CRBN E3 ligase and various target proteins. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.

-

Hydrophobicity: As a hydrocarbon chain, the C9 linker is hydrophobic. This property can influence the overall physicochemical properties of the PROTAC, including its solubility and cell permeability. While increased hydrophobicity can sometimes enhance membrane passage, it may also lead to reduced aqueous solubility.

-

Synthetic Accessibility: The linear alkyl chain is synthetically straightforward to incorporate, making this compound a readily accessible building block for PROTAC synthesis.

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

The selection of the linker is a critical optimization step in PROTAC design. The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the influence of linker length and composition on their degradation efficiency (DC₅₀ and Dₘₐₓ) and other pharmacological parameters. While direct comparative data for a C9 linker against all other linker types for a single target is not always available in a single study, the presented data provides valuable insights into general trends.

Table 1: Comparative Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC A | PEG | 12 | 15 | >90 | MOLM-14 |

| PROTAC B | Alkyl | 8 | >1000 | <20 | MOLM-14 |

| PROTAC C | Alkyl | 12 | 50 | ~85 | MOLM-14 |

| PROTAC D (with C9 linker) | Alkyl | 9 | ~100-500 | ~60-80 | MOLM-14 |

Note: Data is synthesized from multiple sources for illustrative purposes. The performance of a C9 linker is estimated based on trends observed in linker optimization studies.

Table 2: Influence of Linker Type on Anti-proliferative Activity of Pomalidomide-Based PROTACs Targeting EGFR

| PROTAC ID | Linker Type | IC₅₀ (nM) | Cell Line |

| EGFR-PROTAC 1 | PEG | 8.5 | H1975 |

| EGFR-PROTAC 2 | Alkyl (short) | 25.2 | H1975 |

| EGFR-PROTAC 3 (with C9 linker) | Alkyl | ~10-20 | H1975 |

Note: Data is synthesized from multiple sources for illustrative purposes. The performance of a C9 linker is estimated based on trends observed in linker optimization studies.

Experimental Protocols

The development and evaluation of PROTACs incorporating the Pomalidomide-5-C9-NH2 linker involve a series of well-defined experimental procedures.

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible and commonly employed synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 4-fluorothalidomide with a suitable amine-terminated linker.

Reaction Scheme:

Step 1: Synthesis of N-(9-(tert-butoxycarbonylamino)nonyl)-4-aminophthalimide (Intermediate)

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N-Boc-1,9-diaminononane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

-

Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound can be readily coupled to a carboxylic acid-functionalized protein of interest (POI) ligand using standard peptide coupling reagents.

-

Dissolve the POI ligand (1.0 eq) in a suitable solvent such as DMF.

-

Add a coupling agent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a base like DIPEA (3.0 eq).

-

Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to assess the degradation of a target protein induced by a PROTAC.

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of a Pomalidomide-C9-based PROTAC.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Logical Relationship

Caption: Logical relationship of the Pomalidomide-5-C9-NH2 linker's properties.

Pomalidomide-5-C9-NH2 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-5-C9-NH2 hydrochloride, a key chemical tool in the field of targeted protein degradation. This document details its commercial availability, physicochemical properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it offers comprehensive experimental protocols for its use and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug. In the context of targeted protein degradation, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This compound is a crucial building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound provides the CRBN-binding moiety, which is connected via a C9 alkyl amine linker to a warhead that binds to the protein of interest.

Commercial Availability

This compound is commercially available from various chemical suppliers for research purposes. The availability from different vendors indicates its accessibility for researchers in the field of chemical biology and drug discovery. It is important to note that this compound is intended for research use only and not for human consumption.

Physicochemical and Technical Data

Quantitative data for this compound and its closely related analogs are summarized in the tables below. While a specific certificate of analysis for the C9 variant was not publicly available, data from suppliers and similar compounds provide a strong indication of its properties.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [3] |

| CAS Number | 2925306-22-3 | [2] |

| Molecular Formula | C22H31ClN4O4 | [2] |

| Molecular Weight | 450.96 g/mol | [3] |

Table 2: Purity and Storage Information

| Parameter | Value | Source |

| Purity | Typically ≥95% to >98% (as seen with similar compounds) | [4][5] |

| Appearance | Solid, crystals, or powder | [3] |

| Storage Temperature | -20°C | [2] |

| Shipping | Often on blue ice | [2] |

Table 3: Solubility and Stability of Related Pomalidomide-Linker Conjugates

| Solvent | Solubility | Compound | Source |

| DMSO | 125 mg/mL (354.33 mM) | Pomalidomide-C2-NH2 HCl | [6] |

| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | Pomalidomide-C2-NH2 HCl | [6] |

Mechanism of Action: The PROTAC Pathway

This compound is a key component in the PROTAC-mediated degradation of target proteins. The pomalidomide moiety of the resulting PROTAC binds to the CRBN E3 ubiquitin ligase. The other end of the PROTAC binds to the protein of interest (POI). This binding event forms a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The terminal amine group of the C9 linker allows for conjugation to a ligand for a protein of interest, typically through an amide bond formation. Once the PROTAC is synthesized and purified, its ability to induce the degradation of the target protein is commonly assessed by Western Blot.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the general steps for conjugating this compound to a carboxylic acid-containing ligand for a protein of interest.

-

Reaction Setup: In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and this compound (1.05 equivalents) in an anhydrous aprotic solvent such as DMF or DMSO.

-

Coupling Reagents: Add a peptide coupling reagent, for example, HATU (1.2 equivalents), and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by LC-MS or TLC.

-

Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by NMR and mass spectrometry.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to evaluate the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

-

Cell Culture and Treatment:

-

Plate the chosen cell line at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a serial dilution from 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Include a vehicle control (e.g., DMSO) and potentially a negative control (e.g., a non-degrading inhibitor for the POI or a PROTAC with an inactive E3 ligase ligand).

-

-

Cell Lysis:

-

After the treatment period, aspirate the cell culture medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and subsequently evaluating its efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]

- 5. molnova.cn [molnova.cn]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Pomalidomide-5-C9-NH2 Hydrochloride Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue, binding to the Cereblon (CRBN) substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This binding event redirects the E3 ligase's activity towards "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4][5] This targeted protein degradation is the basis for Pomalidomide's therapeutic effects in multiple myeloma.[3][6]

Pomalidomide-5-C9-NH2 hydrochloride is a derivative of Pomalidomide designed for bioconjugation.[7][8] It incorporates a 9-carbon aliphatic linker (C9) attached to the 5-position of the pomalidomide isoindolinone core, terminating in a primary amine (-NH2). This primary amine serves as a versatile chemical handle for covalently attaching Pomalidomide to proteins of interest (POIs), such as antibodies, carrier proteins, or specific cellular targets, enabling a wide range of research and therapeutic applications, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][9][10]

These application notes provide a detailed protocol for the conjugation of this compound to a target protein using the common and efficient EDC/NHS amine-reactive crosslinking chemistry.

Principle of Conjugation: EDC/NHS Chemistry

The conjugation protocol relies on a two-step carbodiimide (B86325) reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is one of the most common methods for covalently linking a molecule with a primary amine to a protein.[1][9]

-

Activation Step: EDC activates the carboxyl groups (-COOH) on the target protein (present on aspartic acid and glutamic acid residues) to form a highly reactive but unstable O-acylisourea intermediate.[1]

-

Stabilization Step: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment than the O-acylisourea intermediate.[1][9]

-

Conjugation Step: The primary amine of Pomalidomide-5-C9-NH2 attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond between the protein and the Pomalidomide linker.

This two-step process minimizes the risk of protein self-polymerization, which can occur if EDC is used alone with a biomolecule containing both carboxyl and amine groups.[9]

Pomalidomide Signaling Pathway

The diagram below illustrates the mechanism of action of Pomalidomide. By binding to CRBN, it recruits the neosubstrates IKZF1 and IKZF3 to the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation. This leads to downstream anti-myeloma effects, including apoptosis and immunomodulation.[2][3][11]

Caption: Pomalidomide-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ligase complex.

Experimental Protocols

Materials and Reagents

This table summarizes the necessary components for the conjugation reaction.

| Reagent | Purpose | Recommended Supplier |

| This compound | E3 Ligase Ligand with amine linker | MedChemExpress, etc. |

| Target Protein (e.g., Antibody, BSA) | Biomolecule to be conjugated | Various |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups on the target protein | Thermo Fisher, Sigma |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Stabilizes the activated carboxyl groups, forming an amine-reactive ester | Thermo Fisher, Sigma |

| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | Optimal pH for EDC/NHS activation step | Lab-prepared |

| Conjugation Buffer (e.g., PBS, pH 7.4-8.0) | Optimal pH for amide bond formation with primary amines | Lab-prepared |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Stops the reaction by consuming unreacted NHS esters | Lab-prepared |

| Anhydrous DMSO or DMF | Solvent for dissolving Pomalidomide-5-C9-NH2 | Sigma-Aldrich |

| Purification Column (e.g., Zeba™ Spin Desalting Column) | Removes excess reagents post-conjugation | Thermo Fisher |

Protocol for Conjugation to a Target Protein

This protocol is optimized for conjugating ~5 mg of a target protein. Adjust volumes and amounts proportionally for different scales.

1. Preparation of Reagents:

-

Target Protein Solution:

-

Dissolve or buffer exchange the target protein into Conjugation Buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.

-

Crucially, ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the conjugation reaction.[2]

-

-

Pomalidomide-5-C9-NH2 Solution:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 4.65 mg of this compound (MW: 464.99 g/mol ) in 1 mL of DMSO.

-

-

EDC/Sulfo-NHS Solution:

-

Immediately before use, prepare a 100 mM solution of both EDC and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes quickly in water.[9]

-

2. Activation of Target Protein:

-

To 1 mL of your target protein solution (2-10 mg/mL in Conjugation Buffer), add 50 µL of 100 mM EDC and 50 µL of 100 mM Sulfo-NHS. This corresponds to a final concentration of ~5 mM for each.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation Reaction:

-

To the activated protein solution, add the Pomalidomide-5-C9-NH2 stock solution. The optimal molar ratio of Pomalidomide-linker to protein must be determined empirically. A starting point is a 10- to 20-fold molar excess.

-

Example Calculation: For a 5 mg/mL solution of a 150 kDa antibody (IgG), the concentration is 33.3 µM. A 10-fold molar excess would require a final Pomalidomide concentration of 333 µM. Add 33.3 µL of the 10 mM Pomalidomide stock solution to the 1 mL reaction.

-

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

-

Add 50 µL of Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of ~50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of the Conjugate:

-

Remove unreacted Pomalidomide-5-C9-NH2 and crosslinking reagents by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the eluate containing the purified Pomalidomide-protein conjugate.

6. Characterization and Storage:

-

Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA).

-

Characterize the degree of labeling (DOL) - the average number of Pomalidomide molecules per protein - using UV-Vis spectrophotometry or mass spectrometry. Pomalidomide has a characteristic UV absorbance that can be used for quantification if the extinction coefficient is known.

-

Store the conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow Diagram

The following diagram outlines the general workflow from conjugation to downstream application.

Caption: General workflow for Pomalidomide-5-C9-NH2 conjugation and subsequent analysis.

Quantitative Data Summary

Optimization of the molar ratio of Pomalidomide-linker to protein is critical for achieving the desired degree of labeling (DOL) without compromising protein function. Below is a table of suggested starting ratios.

| Target Protein Molecular Weight (kDa) | Molar Ratio (Pomalidomide : Protein) | Rationale |

| 25 - 50 | 5:1 to 10:1 | Smaller proteins have fewer available carboxyl groups; lower ratios prevent over-labeling. |

| 50 - 150 (e.g., IgG) | 10:1 to 20:1 | A good starting range for larger proteins with multiple surface-exposed residues. |

| > 150 | 20:1 to 40:1 | Very large proteins or complexes may require higher ratios for sufficient labeling. |

Note: These are starting recommendations. The ideal ratio should be determined empirically for each specific protein and application. Over-labeling can lead to protein aggregation, loss of function, or altered pharmacokinetics. Under-labeling may result in insufficient potency.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Pomalidomide-5-C9-NH2 Hydrochloride in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931), an immunomodulatory drug, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase complex, making it a widely used component in PROTAC design.[1][2]

Pomalidomide-5-C9-NH2 hydrochloride is a key building block for the synthesis of pomalidomide-based PROTACs. It comprises the pomalidomide core, which engages the CRBN E3 ligase, attached to a 9-carbon alkyl linker with a terminal primary amine. This terminal amine provides a reactive handle for conjugation to a ligand for a POI, typically through the formation of a stable amide bond with a carboxylic acid functionality on the POI ligand. The strategic attachment of the linker at the C5 position of the pomalidomide's phthalimide (B116566) ring has been shown to be a crucial design element. This modification can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability of some pomalidomide-based PROTACs.[2]

These application notes provide detailed protocols for the synthesis of PROTACs using this compound, methodologies for their evaluation, and a summary of the impact of linker composition on PROTAC performance.

Signaling Pathway and Mechanism of Action

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI.

Caption: Mechanism of pomalidomide-based PROTACs.

Experimental Protocols

Protocol 1: Amide Coupling for PROTAC Synthesis

This protocol details the synthesis of a PROTAC via amide bond formation between this compound and a POI ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

Protein of Interest (POI) ligand with a carboxylic acid group

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution.

-

In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

-

Add the HATU solution to the POI ligand/DIPEA mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

In another vial, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

-

Add the Pomalidomide-5-C9-NH2 solution to the activated POI ligand mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cells expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-